Cas no 896308-31-9 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate)

6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- [6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
- 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- F2567-0052
- SR-01000913841-1
- SR-01000913841
- 896308-31-9
- 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- AKOS024660746
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- インチ: 1S/C23H26N2O7S/c1-5-28-18-10-15(11-19(29-6-2)21(18)30-7-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-9-25(23)4/h8-13H,5-7,14H2,1-4H3
- InChIKey: RVSOIBGIHLWJIO-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC=CN1C)CC1=CC(C(=CO1)OC(C1C=C(C(=C(C=1)OCC)OCC)OCC)=O)=O
計算された属性
- せいみつぶんしりょう: 474.14607235g/mol
- どういたいしつりょう: 474.14607235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 123Ų
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2567-0052-25mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-1mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-40mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-30mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-5mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-2μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-5μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-20μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-3mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2567-0052-10mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate |
896308-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoateに関する追加情報
Introduction to 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate and Its Significance in Modern Chemical Biology
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate, identified by its CAS number 896308-31-9, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of multiple functional groups, including a sulfanylmethyl moiety linked to a 1-methyl-1H-imidazol-2-yl group, alongside a pyran ring system and a 3,4,5-triethoxybenzoate moiety, endows it with unique chemical properties that make it a promising candidate for further exploration.
The compound's structural complexity is not merely an academic curiosity but rather a practical asset in the development of novel therapeutic agents. The sulfanylmethyl group, for instance, is known for its ability to participate in hydrogen bonding and metal coordination, which can be leveraged in designing molecules with enhanced binding affinity to biological targets. Similarly, the 1-methyl-1H-imidazol-2-yl substituent is frequently employed in medicinal chemistry due to its capacity to modulate enzyme activity and receptor interactions. These features are particularly relevant in the context of recent advancements in targeted therapy and precision medicine.
In recent years, there has been a surge in research focused on heterocyclic compounds as pharmacophores. The pyran ring system in this compound contributes to its structural stability while allowing for conformational flexibility, which is often essential for effective molecular recognition. Furthermore, the 3,4,5-triethoxybenzoate moiety introduces hydroxyl groups that can engage in polar interactions with biological molecules. Such characteristics make this compound a versatile scaffold for designing molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Emerging research indicates that sulfanylmethyl-containing derivatives exhibit anti-inflammatory properties by interfering with key signaling cascades involved in immune responses. The 1-methyl-1H-imidazol-2-yl group further enhances this potential by serving as a scaffold for molecules that can selectively inhibit inflammatory enzymes such as COX and LOX. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases and the need for more effective therapeutic strategies.
The compound's utility extends beyond anti-inflammatory applications. Studies have suggested that it may also possess antioxidant properties, making it a candidate for protecting against oxidative stress-induced damage. This is achieved through its ability to scavenge reactive oxygen species (ROS) and modulate redox-sensitive signaling pathways. The combination of these effects positions it as a promising candidate for treating conditions where oxidative stress plays a significant role.
Another area of interest is the potential of this compound to interact with protein targets involved in cancer progression. Preliminary computational studies have indicated that it may bind to specific domains of kinases and other signaling proteins, thereby disrupting aberrant signaling networks that drive tumor growth. The sulfanylmethyl group's ability to form coordinate bonds with metal ions commonly found in these proteins further enhances its binding potential. These findings align with broader trends in oncology research aimed at developing small-molecule inhibitors that selectively target cancer-specific pathways.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the various functional groups present in the molecule efficiently. These synthetic strategies not only facilitate the preparation of this compound but also provide valuable insights into the development of similar derivatives.
From a computational chemistry perspective, modeling studies have been crucial in understanding the behavior of this compound both in isolation and when interacting with biological targets. Molecular dynamics simulations have revealed insights into its conformational dynamics and binding preferences, which are essential for rational drug design. Additionally, quantum mechanical calculations have provided detailed insights into its electronic structure and reactivity patterns. These computational approaches complement experimental efforts by providing predictive data that can guide synthetic modifications and optimization.
The future prospects for this compound are promising, particularly as more research uncovers its multifaceted biological activities. Its potential applications span multiple therapeutic areas, including neurodegenerative diseases, where modulation of inflammatory pathways could slow disease progression. Furthermore, its antioxidant properties may be beneficial in conditions associated with oxidative stress such as aging-related disorders and cardiovascular diseases.
In conclusion,6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate (CAS no: 896308-31-9) represents a structurally sophisticated molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it well-suited for modulating key biological pathways involved in inflammation、oxidative stress、and cancer。Ongoing research continues to elucidate its mechanisms of action,which will likely lead to novel therapeutic applications。As synthetic methodologies advance,the accessibility of such complex molecules will increase,further driving innovation。The intersection of structure-based design、computational chemistry,and experimental validation underscores the importance of interdisciplinary approaches in unlocking the therapeutic potential of compounds like this one。
896308-31-9 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate) 関連製品
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